

Application Notes: Assessing Dihydromyricetin's Effect on Cytochrome P450 Enzymes

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Compound of Interest

Compound Name: *Dihydromyristicin*

Cat. No.: *B1200315*

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Introduction

Dihydromyricetin (DHM), a flavonoid extracted from plants like *Ampelopsis grossedentata*, is recognized for numerous pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.^{[1][2]} As the use of DHM in herbal supplements and potential therapeutic applications grows, it is crucial to understand its potential for drug-drug interactions (DDIs). The cytochrome P450 (CYP450) enzyme system is the primary pathway for the metabolism of most clinical drugs.^[3] Inhibition or induction of these enzymes by co-administered substances like DHM can alter drug pharmacokinetics, leading to potential toxicity or reduced efficacy.^[4] These application notes provide detailed protocols for in vitro assessment of DHM's inhibitory effects on major human CYP450 isoforms using human liver microsomes (HLMs), a standard preclinical tool for DDI evaluation.^{[5][6]}

Quantitative Data Summary

In vitro studies have demonstrated that Dihydromyricetin exhibits a selective inhibitory effect on several key cytochrome P450 enzymes.

Table 1: Inhibitory Effect (IC_{50}) of Dihydromyricetin on Human CYP450 Isoforms

CYP Isoform	Finding	IC ₅₀ (μM)	Reference
CYP1A2	No significant inhibition observed at 100 μM	>100	[3]
CYP2A6	No significant inhibition observed at 100 μM	>100	[3]
CYP2C8	No significant inhibition observed at 100 μM	>100	[3]
CYP2C9	No significant inhibition observed at 100 μM	>100	[3]
CYP2C19	No significant inhibition observed at 100 μM	>100	[3]
CYP2D6	Concentration-dependent inhibition	22.69	[1] [3]
CYP2E1	Concentration-dependent inhibition	25.74	[1] [3]
CYP3A4	Concentration-dependent inhibition	14.75	[1] [3]

IC₅₀: The half-maximal inhibitory concentration.

Table 2: Enzyme Inhibition Kinetic Parameters for Dihydromyricetin

CYP Isoform	Inhibition Type	K _i (μM)	Reference
CYP2D6	Competitive	10.52	[1][3]
CYP2E1	Competitive	9.24	[1][3]
CYP3A4	Non-competitive	6.06	[1][3]

K_i: Inhibition constant.

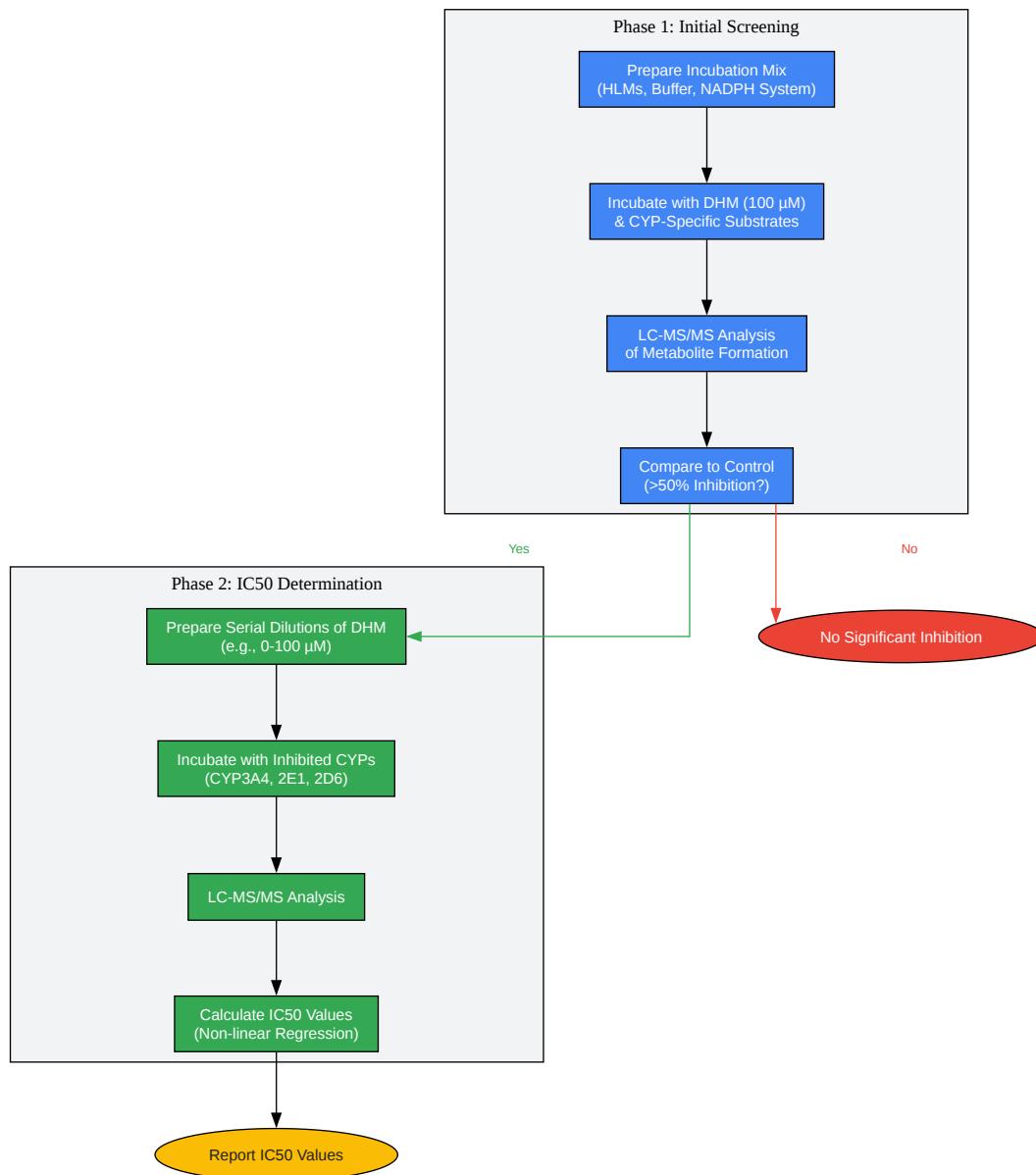
Table 3: Time-Dependent Inhibition (TDI) Parameters for Dihydromyricetin

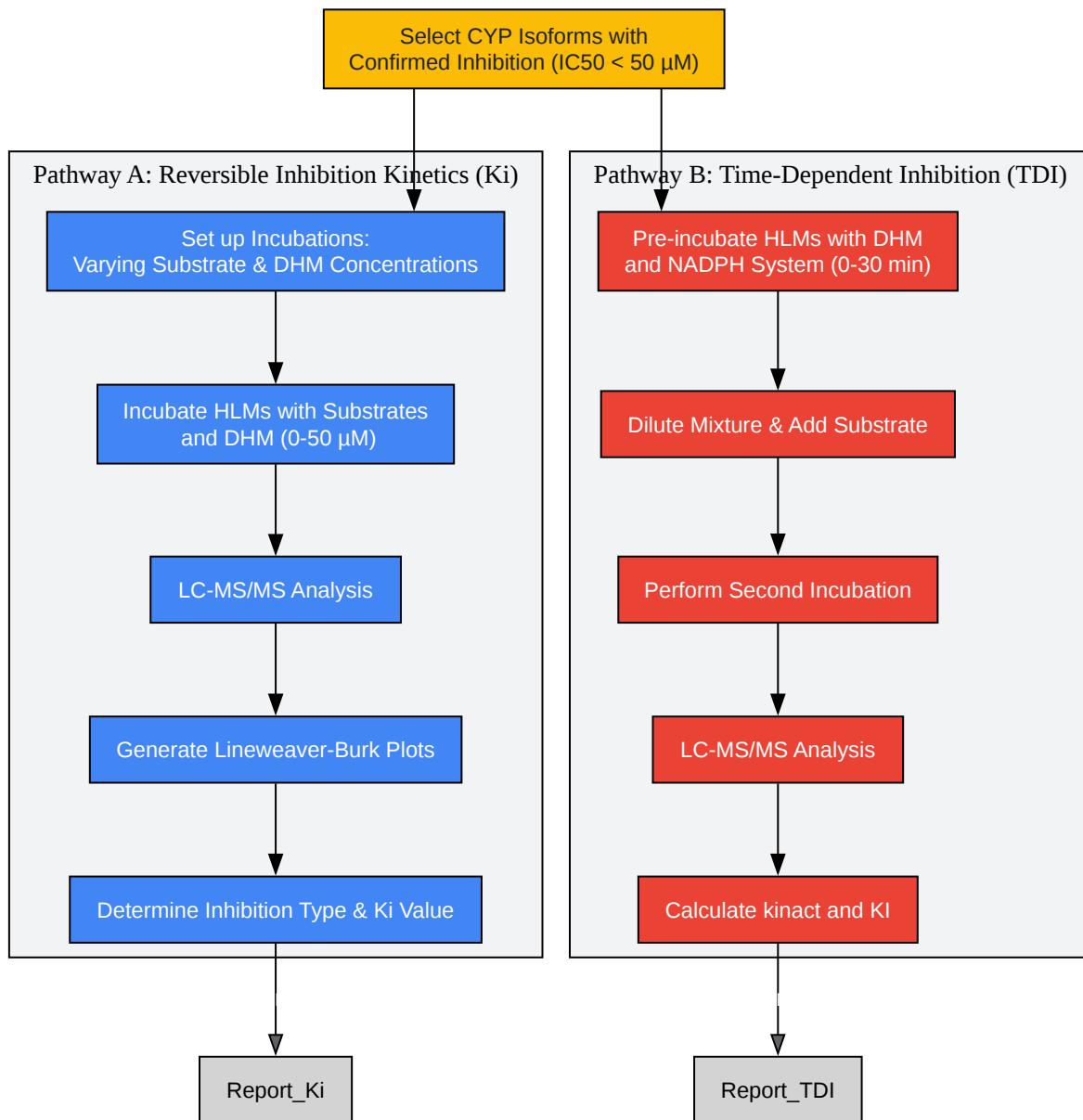
CYP Isoform	Finding	K _i (μM)	k _{inact} (min ⁻¹)	Reference
CYP2D6	No time-dependent inhibition observed	N/A	N/A	[3]
CYP2E1	No time-dependent inhibition observed	N/A	N/A	[3]
CYP3A4	Time-dependent inhibition	12.17	0.057	[1][3]

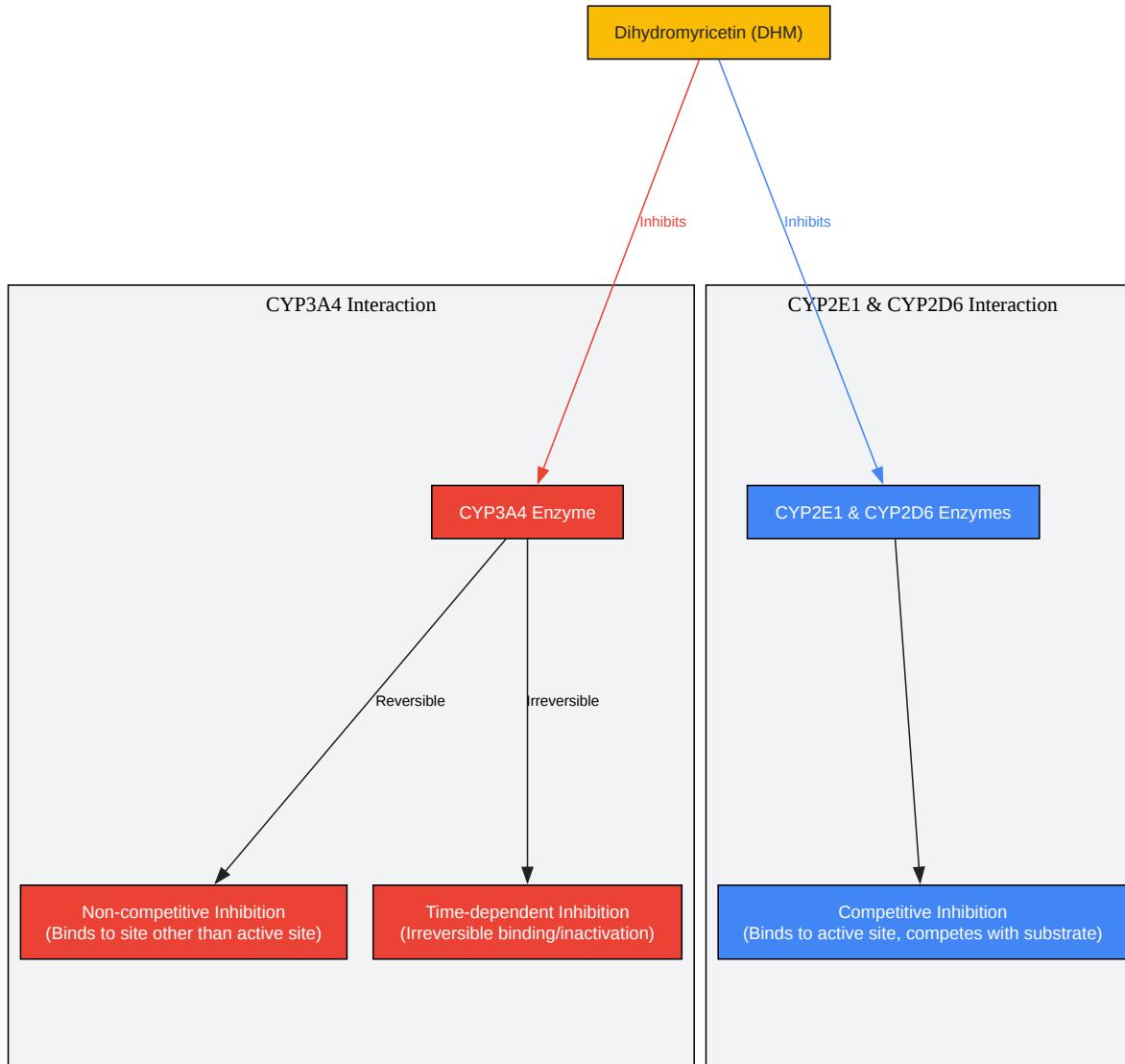
K_i and k_{inact}: Parameters characterizing the potency and maximal rate of enzyme inactivation in time-dependent inhibition.

Experimental Workflows and Logical Diagrams

The assessment of DHM's effect on CYP450 enzymes follows a structured, multi-step process, from initial screening to detailed kinetic analysis.







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